![molecular formula C21H16FN3O3S B2932859 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide CAS No. 879139-60-3](/img/structure/B2932859.png)

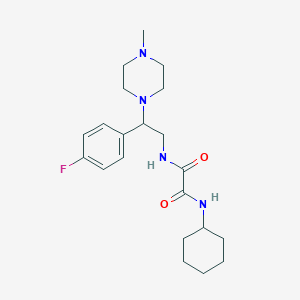

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields by heating the respective thiophene-2-carboxamides in formic acid .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications

Antiviral Applications

The thienopyrimidine core present in the compound is structurally similar to other molecules that have demonstrated antiviral activities . This suggests that it could be effective against a range of viruses by interfering with viral replication or assembly. Further research could explore its efficacy against specific viruses and determine the therapeutic index.

Anti-inflammatory Applications

Compounds with a sulfanyl amide group, like the one in this molecule, often play a role in hydrogen bonding and protein interactions. This interaction can be crucial in modulating inflammatory pathways, making it a potential candidate for anti-inflammatory drugs. Its effectiveness in reducing inflammation could be assessed using models of acute or chronic inflammation.

Anticancer Applications

The unique structure of this compound, particularly the thienopyrimidine core, suggests potential applications in cancer therapy. It could be designed to target specific proteins involved in cancer cell proliferation or survival. Studies could focus on its cytotoxic properties and its ability to induce apoptosis in various cancer cell lines.

Antioxidant Properties

While the search did not yield direct results on the antioxidant properties of this specific compound, structurally related molecules have shown such activities . As oxidative stress is a contributing factor to many diseases, the compound’s potential antioxidant effects could be investigated to understand its role in cellular protection.

Enzyme Inhibition

The compound’s ability to interact with enzymes, due to its sulfanyl amide functionality, could make it a valuable tool in studying enzyme kinetics and inhibition. It could be used to design inhibitors for enzymes that are therapeutic targets in various diseases, including neurodegenerative disorders and metabolic diseases.

Neuropharmacological Applications

Given the compound’s potential interaction with biological targets, it may have applications in neuropharmacology. It could be studied for its effects on neurotransmitter systems, neural inflammation, or neuroprotection. Its impact on cognitive functions and behavior could also be a significant area of research.

Mechanism of Action

Target of Action

Similar compounds have been linked to the inhibition ofSGK-1 , a protein that plays a role in various conditions such as cardiovascular diseases, cancer, epilepsy, Parkinson’s disease, and Lafora disease .

Mode of Action

Compounds with similar structures have been found to inhibit their targets, leading to therapeutic effects . The inhibition of the target protein can lead to changes in cellular processes, potentially alleviating the symptoms of the diseases mentioned above.

Biochemical Pathways

The inhibition of sgk-1, as seen in similar compounds, can affect multiple pathways related to the diseases mentioned earlier . The downstream effects of these pathway alterations would depend on the specific disease context.

Result of Action

The inhibition of a target protein like sgk-1 can lead to changes at the molecular and cellular levels, potentially resulting in therapeutic effects .

properties

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c22-15-8-6-14(7-9-15)12-25-20(27)19-17(10-11-29-19)24(21(25)28)13-18(26)23-16-4-2-1-3-5-16/h1-11,17,19H,12-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANIJKNVLKCEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride](/img/structure/B2932777.png)

![2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2932779.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2932782.png)

![3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932783.png)

![1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2932788.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2932790.png)

![Ethyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2932791.png)